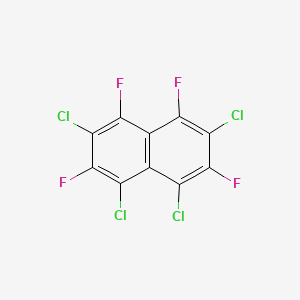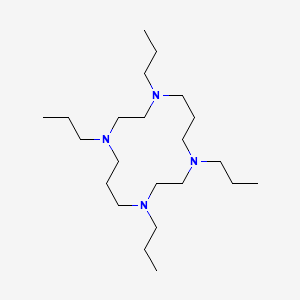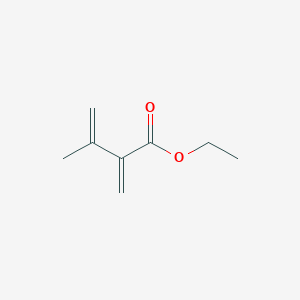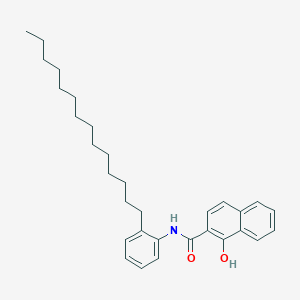![molecular formula C8H8N2O3 B14284595 methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate](/img/structure/B14284595.png)
methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate: is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a pyridine ring substituted with a hydroxyiminomethyl group at the 2-position and a carboxylate ester group at the 3-position. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate typically involves the reaction of 2-formylpyridine with hydroxylamine to form the corresponding oxime, followed by esterification with methanol in the presence of an acid catalyst. The reaction conditions usually involve refluxing the mixture to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyiminomethyl group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction of the hydroxyiminomethyl group can yield the corresponding amine.
Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like palladium or copper complexes.
Major Products:
Oxidation: Nitroso or nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the construction of heterocyclic compounds and coordination complexes.
Biology: In biological research, this compound is studied for its potential as a ligand in metal-binding studies. Its ability to coordinate with metal ions makes it useful in the design of metal-based drugs and catalysts.
Medicine: The compound’s derivatives are explored for their pharmacological properties, including antimicrobial and anticancer activities. Its structural features allow for the development of molecules that can interact with biological targets effectively.
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various chemical processes.
Wirkmechanismus
The mechanism of action of methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate involves its ability to form coordination complexes with metal ions. The hydroxyiminomethyl group acts as a bidentate ligand, binding to metal centers and influencing their reactivity. This property is exploited in catalysis and drug design, where the compound can modulate the activity of metal-containing enzymes or therapeutic agents.
Vergleich Mit ähnlichen Verbindungen
- Methyl 2-hydroxyiminomethylpyridine-3-carboxylate
- Methyl 2-aminomethylpyridine-3-carboxylate
- Methyl 2-nitrosomethylpyridine-3-carboxylate
Comparison: Methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate is unique due to the presence of the (E)-hydroxyiminomethyl group, which imparts distinct reactivity and coordination properties. Compared to its analogs, this compound exhibits different chemical behavior in oxidation and reduction reactions, making it a versatile intermediate in synthetic chemistry.
Eigenschaften
Molekularformel |
C8H8N2O3 |
|---|---|
Molekulargewicht |
180.16 g/mol |
IUPAC-Name |
methyl 2-[(E)-hydroxyiminomethyl]pyridine-3-carboxylate |
InChI |
InChI=1S/C8H8N2O3/c1-13-8(11)6-3-2-4-9-7(6)5-10-12/h2-5,12H,1H3/b10-5+ |
InChI-Schlüssel |
UGOAKZVZQPKRIK-BJMVGYQFSA-N |
Isomerische SMILES |
COC(=O)C1=C(N=CC=C1)/C=N/O |
Kanonische SMILES |
COC(=O)C1=C(N=CC=C1)C=NO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-[(Octadecylamino)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14284514.png)
![1-[4-(Propan-2-yl)phenyl]-2,2-dipropoxyethan-1-one](/img/structure/B14284517.png)


![1-[tert-Butyl(dimethyl)silyl]-2-phenylethan-1-one](/img/structure/B14284551.png)
![1-[(2-Ethenylphenyl)methyl]-1,4,8,11-tetraazacyclotetradecane](/img/structure/B14284563.png)

![1,1,2,2-Tetraoxo-1-phenyl-2-[4-(propan-2-yl)phenyl]-1lambda~6~,2lambda~6~-disulfane](/img/structure/B14284576.png)

![[1,1'-Biphenyl]-2-sulfonamide, 4'-formyl-N-[(propylamino)carbonyl]-](/img/structure/B14284589.png)

![1-Ethyl-6,6-dimethyl-4,8-dioxaspiro[2.5]oct-1-ene](/img/structure/B14284614.png)


